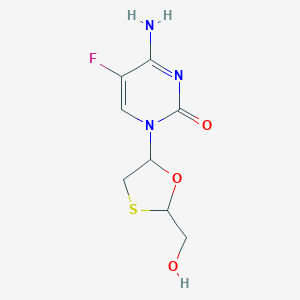
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(2-methylpropyl)- is a chemical compound that is commonly known as 2-Methyl-5-isobutylthiazole. This compound is widely used in the food and fragrance industries due to its unique odor and flavor profile. However, recent scientific research has also shown its potential in various other fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2-Methyl-5-isobutylthiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways in the body. It may also interact with specific receptors, leading to its various biological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-5-isobutylthiazole has various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, making it a potential treatment for infections. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, it has been found to reduce inflammation, making it a potential treatment for inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One advantage of using 2-Methyl-5-isobutylthiazole in lab experiments is its unique aroma and flavor profile. This makes it easy to detect and measure in various assays. However, one limitation is that it can be difficult to synthesize in large quantities, making it expensive and time-consuming to use in large-scale experiments.
未来方向
There are several potential future directions for research on 2-Methyl-5-isobutylthiazole. One area of interest is its potential as a treatment for various infectious diseases. Another area of interest is its potential as a novel anticancer agent. Additionally, research could focus on its potential as a treatment for inflammatory diseases such as arthritis. Finally, studies could investigate the potential of this compound as a flavor and aroma enhancer in the food and fragrance industries.
In conclusion, 2-Methyl-5-isobutylthiazole is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique aroma and flavor profile make it easy to detect and measure in various assays. However, its synthesis can be challenging, making it expensive and time-consuming to use in large-scale experiments. Despite these limitations, research on this compound is ongoing, and it holds promise for future applications in various fields.
合成方法
The synthesis of 2-Methyl-5-isobutylthiazole is typically achieved through the reaction of 2-methyl-1-propenyl-1-cyclohexene with sulfur and hydrogen sulfide. This reaction results in the formation of the thiazole ring, which is responsible for the compound's unique aroma and flavor.
科学研究应用
2-Methyl-5-isobutylthiazole has been studied extensively in recent years due to its potential medicinal properties. Research has shown that this compound has antibacterial, antifungal, and anticancer properties. It has also been found to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
属性
CAS 编号 |
153686-91-0 |
|---|---|
产品名称 |
1H-Pyrrole-1-ethanethiol, 2-methyl-5-(2-methylpropyl)- |
分子式 |
C11H19NS |
分子量 |
197.34 g/mol |
IUPAC 名称 |
2-[2-methyl-5-(2-methylpropyl)pyrrol-1-yl]ethanethiol |
InChI |
InChI=1S/C11H19NS/c1-9(2)8-11-5-4-10(3)12(11)6-7-13/h4-5,9,13H,6-8H2,1-3H3 |
InChI 键 |
PRIUUJWQSGAHNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1CCS)CC(C)C |
规范 SMILES |
CC1=CC=C(N1CCS)CC(C)C |
其他 CAS 编号 |
153686-91-0 |
同义词 |
2-[2-methyl-5-(2-methylpropyl)pyrrol-1-yl]ethanethiol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)


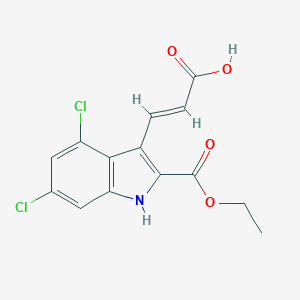
![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
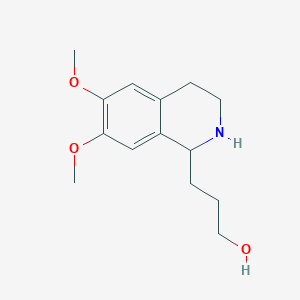

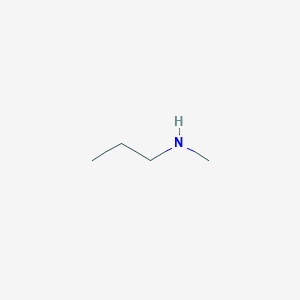

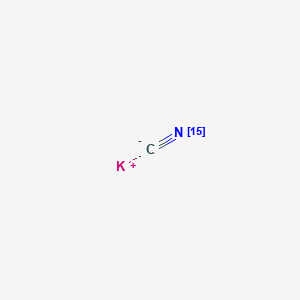
![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)
